molecular formula C9H11Cl2NO B13055508 1-Amino-1-(2,6-dichlorophenyl)propan-2-OL

1-Amino-1-(2,6-dichlorophenyl)propan-2-OL

Cat. No.: B13055508
M. Wt: 220.09 g/mol
InChI Key: BTJUURDIFWQGTR-UHFFFAOYSA-N
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Description

1-Amino-1-(2,6-dichlorophenyl)propan-2-OL is a chemical compound with the molecular formula C9H11Cl2NO. It is known for its unique structure, which includes an amino group and a dichlorophenyl group attached to a propanol backbone.

Preparation Methods

The synthesis of 1-Amino-1-(2,6-dichlorophenyl)propan-2-OL typically involves the reaction of 2,6-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Amino-1-(2,6-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-Amino-1-(2,6-dichlorophenyl)propan-2-OL is characterized by the following chemical structure:

  • Molecular Formula : C9H11Cl2NO
  • Molecular Weight : 220.10 g/mol
  • IUPAC Name : (1R,2S)-1-amino-1-(2,6-dichlorophenyl)propan-2-ol

The presence of the amino group and hydroxyl group in its structure allows for interactions with various biological targets, making it a candidate for drug development.

Pharmaceutical Development

This compound has been studied for its potential as an intermediate in synthesizing pharmaceutical compounds. Specifically, it has been linked to the development of anti-obesity agents and other therapeutic drugs due to its ability to selectively act on specific receptors in vivo with minimal side effects .

Table 1: Potential Pharmaceutical Applications

Application AreaDescription
Anti-obesity AgentsActs on specific receptors with low side effects .
Diabetes ManagementPotential use in developing new classes of diabetes medications .
Drug IntermediatesServes as a precursor for synthesizing various bioactive compounds .

Research indicates that the compound can modulate enzymatic activity and receptor functions due to its unique structural features. Studies have shown that the amino and hydroxyl groups facilitate hydrogen bonding with active sites of enzymes or receptors, enhancing binding affinity through halogen bonding . This interaction profile underscores its relevance in drug design.

Case Study Example : A study explored the interaction of this compound with specific protein targets, revealing alterations in their activity profiles. The findings suggest that modifications to this compound could lead to enhanced pharmacological properties .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in human therapeutics. Toxicological assessments have indicated that while the compound exhibits biological activity, it also requires careful evaluation to determine any potential adverse effects associated with its use.

Table 2: Toxicological Insights

Study FocusFindings
Inhalation ToxicityEvaluated respiratory effects when exposed to high concentrations .
Dermal AbsorptionInvestigated absorption rates through skin contact during application .

Mechanism of Action

The mechanism of action of 1-Amino-1-(2,6-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Amino-1-(2,6-dichlorophenyl)propan-2-OL can be compared with other similar compounds, such as:

The presence of the dichlorophenyl group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from these similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple fields.

Biological Activity

1-Amino-1-(2,6-dichlorophenyl)propan-2-OL is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxyl group (-OH) and an amino group (-NH₂), which contribute to its reactivity and interaction with biological targets. The presence of the dichlorophenyl moiety enhances its lipophilicity and binding affinity to various receptors and enzymes.

This compound interacts with biological targets through several mechanisms:

  • Hydrogen Bonding : The hydroxyl group allows for the formation of hydrogen bonds with target proteins.
  • Halogen Bonding : The dichlorophenyl group enhances binding through halogen interactions.
  • Hydrophobic Interactions : These interactions are critical for modulating enzyme activity and receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various pathogens, including fungi and bacteria. In vitro studies demonstrate its effectiveness in inhibiting the growth of Candida albicans with a minimum inhibitory concentration (MIC) of 0.8 μg/mL .

CNS Activity

The compound has shown potential as a central nervous system (CNS) agent. Studies suggest that it may possess antidepressant-like effects, attributed to its ability to modulate neurotransmitter systems .

Case Studies

StudyFindings
Queener et al. (2022)Evaluated the compound's interaction with dihydrofolate reductase (DHFR), highlighting its potential as a lipophilic inhibitor .
PMC Study (2020)Identified the compound as a selective D3 dopamine receptor agonist, indicating its role in neuropharmacology .
Antimicrobial Study (2024)Demonstrated significant antifungal activity against C. albicans, suggesting therapeutic applications in treating fungal infections .

Synthesis

The synthesis of this compound typically involves multi-step processes that allow for the introduction of functional groups essential for its biological activity. Key steps include:

  • Formation of the dichlorophenyl moiety.
  • Introduction of amino and hydroxyl groups through reductive amination or similar reactions.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Therapeutic Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Antifungal Treatments : Its efficacy against fungal pathogens positions it as a candidate for developing new antifungal agents.
  • CNS Disorders : Potential applications in treating depression and other neurological conditions are under investigation.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

1-amino-1-(2,6-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3

InChI Key

BTJUURDIFWQGTR-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=C(C=CC=C1Cl)Cl)N)O

Origin of Product

United States

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